4-(3-Fluorophenyl)-1-butene
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Overview
Description
4-(3-Fluorophenyl)-1-butene is an organic compound characterized by a butene chain substituted with a fluorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluorophenyl)-1-butene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated precursor. For instance, 3-fluorophenylboronic acid can be coupled with 4-bromo-1-butene under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be hydrogenated to form 4-(3-Fluorophenyl)butane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: 4-(3-Fluorophenyl)butane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Fluorophenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-butene depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its fluorophenyl group can interact with specific molecular targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1-butene: Similar structure but with the fluorine atom on the para position.
4-(3-Chlorophenyl)-1-butene: Chlorine substituent instead of fluorine.
4-(3-Methylphenyl)-1-butene: Methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)-1-butene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-but-3-enyl-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWOKGXBVXLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641168 |
Source
|
Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-12-6 |
Source
|
Record name | 1-(But-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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